Asymmetric synthesis of Pachastrissamine (Jaspine B) and its diastereomers viaη3-allylpalladium intermediates
Organic & Biomolecular Chemistry Pub Date: 2011-01-24 DOI: 10.1039/C0OB00643B
Abstract
A short route for the synthesis of

Recommended Literature
- [1] Supramolecular materials with robust and tunable channels constructed from tin(iv)porphyrin phenolates†
- [2] Continuous synthesis of monodispersed silver nanoparticles using a homogeneous heating microwave reactor system
- [3] Matrix-isolation FT-IR spectra and molecular orbital calculations on neutral N,N-dimethylglycine†
- [4] Microencapsulation of advanced solvents for carbon capture
- [5] Gas chromatographic determination of ethyl 2-cyanoacrylate in the workplace environment
- [6] Existence of methylmonohalogeno-arsines in equilibrium reactions of methylarsine and halogen sources
- [7] Photoinduced azidohydroperoxidation of myrtenyl hydroperoxide with semiconductor particles and lucigenin as PET-catalysts
- [8] Suzuki–Miyaura catalyst-transfer polycondensation with Pd(IPr)(OAc)2 as the catalyst for the controlled synthesis of polyfluorenes and polythiophenes
- [9] Substituted anilides from chitin-based 3-acetamido-furfural†
- [10] One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides†
